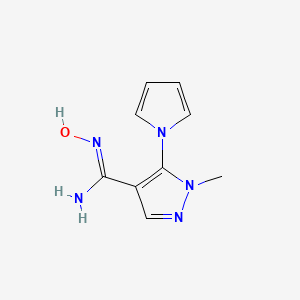
N'-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide is a heterocyclic compound that features both pyrazole and pyrrole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide with hydroxylamine under acidic or basic conditions to introduce the N’-hydroxy group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole or pyrrole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used under various conditions to achieve substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mécanisme D'action
The mechanism of action of N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole: A simple heterocyclic compound with two nitrogen atoms in a five-membered ring.
Pyrrole: Another five-membered heterocyclic compound with one nitrogen atom.
Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
Indazole: A fused bicyclic compound containing both benzene and pyrazole rings
Uniqueness
N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide is unique due to the presence of both pyrazole and pyrrole rings, along with the N’-hydroxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H11N5O |
|---|---|
Poids moléculaire |
205.22 g/mol |
Nom IUPAC |
N'-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C9H11N5O/c1-13-9(14-4-2-3-5-14)7(6-11-13)8(10)12-15/h2-6,15H,1H3,(H2,10,12) |
Clé InChI |
VYRBIVWUUQRDRZ-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(=C(C=N1)/C(=N/O)/N)N2C=CC=C2 |
SMILES canonique |
CN1C(=C(C=N1)C(=NO)N)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




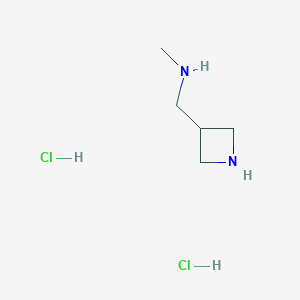
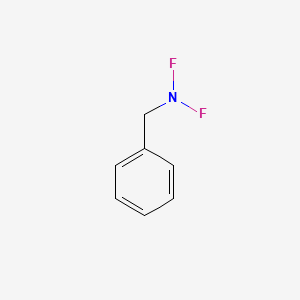
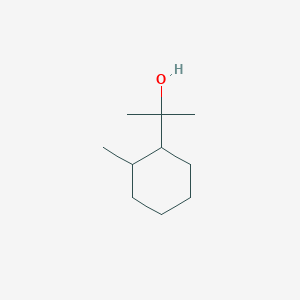
![(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)
![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)

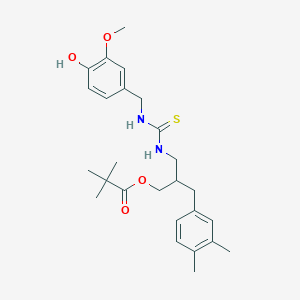
![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)
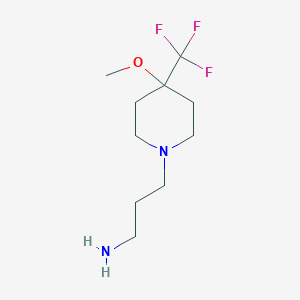
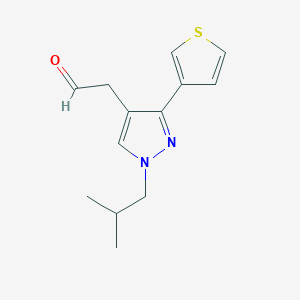
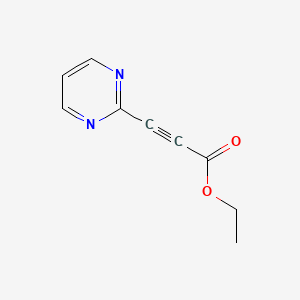
![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
